molecular formula C13H30N3OPS B076502 Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- CAS No. 13710-17-3

Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio-

Cat. No. B076502
CAS RN: 13710-17-3
M. Wt: 307.44 g/mol
InChI Key: VZXNORSTGWDCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a phosphonothioate derivative that has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- works by binding to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to increased stimulation of the postsynaptic neuron.

Biochemical And Physiological Effects

The inhibition of acetylcholinesterase by Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- has a number of biochemical and physiological effects. It can lead to increased muscle contraction, as acetylcholine is involved in the transmission of nerve impulses to muscle cells. It can also lead to increased cognitive function, as acetylcholine is involved in the transmission of nerve impulses in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- in lab experiments is its potency. It is a highly effective inhibitor of acetylcholinesterase, making it useful in a wide range of experiments. However, its potency can also be a limitation, as it can lead to non-specific effects and toxicity if not used carefully.

Future Directions

There are a number of future directions for research on Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio-. One area of interest is the development of more selective inhibitors of acetylcholinesterase, which could be used to treat a range of neurological disorders. Another area of interest is the development of new methods for synthesizing Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio-, which could improve its availability and reduce its cost. Finally, there is interest in exploring the potential of Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- in other areas of research, such as the study of other enzymes and neurotransmitters.

Synthesis Methods

Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- can be synthesized using a variety of methods. One of the most common methods involves the reaction of bis(diethylamino)phosphine with elemental sulfur to form the corresponding phosphine sulfide. This compound is then reacted with diethyl chloroformate to produce the desired product.

Scientific Research Applications

Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to be particularly effective in inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

properties

CAS RN

13710-17-3

Product Name

Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio-

Molecular Formula

C13H30N3OPS

Molecular Weight

307.44 g/mol

IUPAC Name

1-[bis(diethylamino)phosphoryl]-N,N-diethylmethanethioamide

InChI

InChI=1S/C13H30N3OPS/c1-7-14(8-2)13(19)18(17,15(9-3)10-4)16(11-5)12-6/h7-12H2,1-6H3

InChI Key

VZXNORSTGWDCRN-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)P(=O)(N(CC)CC)N(CC)CC

Canonical SMILES

CCN(CC)C(=S)P(=O)(N(CC)CC)N(CC)CC

Other CAS RN

13710-17-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.